molecular formula C23H12F4N4O2 B3405494 2-(4-fluorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1359398-18-7

2-(4-fluorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B3405494
CAS No.: 1359398-18-7
M. Wt: 452.4
InChI Key: SAHOGSDSQISHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring. The phthalazinone moiety is substituted at position 2 with a 4-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl substituent. This structural architecture confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting ion channels or enzymes influenced by fluorinated aromatic systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorophenyl group may modulate binding affinity through electron-withdrawing effects .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12F4N4O2/c24-15-9-11-16(12-10-15)31-22(32)18-4-2-1-3-17(18)19(29-31)21-28-20(30-33-21)13-5-7-14(8-6-13)23(25,26)27/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHOGSDSQISHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H14F3N3OC_{19}H_{14}F_3N_3O, with a molecular weight of approximately 359.33 g/mol. The structure includes a phthalazinone core substituted with fluorophenyl and trifluoromethyl groups, which are known to influence biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds demonstrated low minimum inhibitory concentrations (MICs) and effective bactericidal effects in time-kill assays .

CompoundMIC (µg/mL)Target Bacteria
Compound A0.5S. aureus
Compound B1.0E. faecalis

The mechanism of action often involves disruption of bacterial cell function through inhibition of macromolecular synthesis, leading to cell death without significant toxicity to human cells .

Anticancer Activity

The potential anticancer activity of this compound has also been explored. Similar phthalazinone derivatives have been reported to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. Inhibitors of PARP are crucial in treating cancers associated with BRCA mutations . Studies indicate that these compounds can induce apoptosis in cancer cells while sparing normal cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Elsevier Masson SAS demonstrated the efficacy of trifluoromethyl phenyl derivatives against S. aureus. The selected compounds showed not only bactericidal effects but also inhibited biofilm formation, which is critical in chronic infections .
  • Anticancer Mechanism Investigation :
    Research on PARP inhibitors showed that certain derivatives could selectively inhibit cancer cell growth at low concentrations (IC50 values ranging from 30 nM to 200 nM), highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Structural Analogues with Phthalazinone-Oxadiazole Cores

The target compound belongs to a class of phthalazinone derivatives functionalized with 1,2,4-oxadiazole rings. Key structural analogues include:

Compound Name Substituents on Oxadiazole Molecular Weight (g/mol) Key Properties Source
2-{[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)phthalazin-1(2H)-one 2-Bromophenyl 445.27 Bromine enhances halogen bonding
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 4-Methoxyphenyl 396.41 Methoxy group improves solubility
7-(4-(Trifluoromethoxy)phenyl)-2-((5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methyl)phthalazin-1(2H)-one 3-(Trifluoromethyl)phenyl N/A Dual trifluoromethyl groups increase lipophilicity

Key Observations :

  • Halogenated analogues (e.g., bromophenyl) may exhibit stronger intermolecular interactions but face higher metabolic clearance .
Heterocyclic Variants with Modified Cores

Compounds with alternative heterocycles, such as triazoles or thiazoles, highlight the importance of the oxadiazole ring:

  • Triazole Derivatives : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () shows planar molecular conformations but lacks the oxadiazole’s rigidity, reducing thermal stability .
  • Thione Analogues : 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () incorporates sulfonyl groups, which improve aqueous solubility but reduce membrane permeability compared to oxadiazoles .
Physicochemical Properties
  • The target compound’s molecular weight (~450–470 g/mol) aligns with Lipinski’s rules, favoring oral bioavailability.
  • The trifluoromethyl group increases logP compared to methoxy-substituted analogues, enhancing blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves sequential heterocycle formation. Key steps include:

  • Oxadiazole ring formation : Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., using HATU or DCC as coupling agents) under reflux in ethanol or DMF .
  • Phthalazinone core assembly : Nucleophilic substitution or cyclization reactions, often catalyzed by KOH or concentrated H₂SO₄, at temperatures between 60–100°C .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) and adjust solvent polarity (e.g., DMF for solubility vs. ethanol for ease of purification). Yields >70% are achievable with strict anhydrous conditions .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; trifluoromethyl carbons at δ 120–125 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₁₄F₄N₄O₂) with <3 ppm error .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between oxadiazole and phthalazinone rings) .
  • HPLC Purity Analysis : Use C18 columns (acetonitrile/water gradient) to ensure ≥95% purity .

Advanced Research Questions

Q. How can researchers optimize the introduction of the trifluoromethylphenyl-oxadiazole moiety to avoid side reactions?

Methodological Answer:

  • Precursor Activation : Use trifluoromethylphenyl amidoximes pre-activated with trimethylsilyl chloride to enhance electrophilicity .
  • Catalyst Screening : Test Pd/Cu-mediated coupling under microwave irradiation (100–120°C, 30 min) to accelerate cyclization .
  • By-Product Mitigation : Add molecular sieves to absorb water, reducing hydrolysis of intermediates. Characterize side products via LC-MS and adjust stoichiometry (e.g., 1.2:1 amidoxime:carbonyl ratio) .

Q. How should discrepancies in biological activity data (e.g., IC₅₀ variability) be analyzed across independent studies?

Methodological Answer:

  • Assay Standardization : Cross-validate using orthogonal assays (e.g., fluorescence-based ATP detection vs. cell viability dyes) .
  • Structural Contaminant Check : Re-analyze compound batches via NMR and HRMS to rule out degradation (e.g., oxadiazole ring opening under acidic conditions) .
  • Meta-Analysis : Compare IC₅₀ trends against analogs (e.g., replacing trifluoromethyl with bromo groups reduces potency by 2–3 log units) .

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) of the phthalazinone core?

Methodological Answer:

  • Scaffold Modifications : Synthesize derivatives with:
    • Substituent Variations : Replace 4-fluorophenyl with chlorophenyl or methylthio groups .
    • Heterocycle Swaps : Substitute oxadiazole with triazole or thiadiazole rings .
  • Biological Profiling : Test against target panels (e.g., kinase inhibition assays) and correlate activity with computed parameters (e.g., LogP, polar surface area) .
  • Crystallographic Docking : Map binding poses using protein structures (e.g., PARP-1 active site) to identify critical interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.